molecular formula C16H21NO3 B472683 Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate CAS No. 315712-30-2

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate

Cat. No.: B472683
CAS No.: 315712-30-2
M. Wt: 275.34g/mol
InChI Key: NWXOLEBTDKHISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is an organic compound with the molecular formula C16H21NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a cyclohexylcarbonylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be synthesized through a multi-step reaction process. One common method involves the acylation of 2-aminobenzoic acid with cyclohexylcarbonyl chloride, followed by esterification with ethanol. The reaction conditions typically include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.

    Reduction: Formation of cyclohexyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(cyclohexylcarbonyl)benzoate: Lacks the amino group, resulting in different chemical properties and reactivity.

    Cyclohexylcarbamic acid ethyl ester: Contains a similar cyclohexylcarbonyl group but differs in the ester linkage and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXOLEBTDKHISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.